molecular formula C12H14N2O3 B2618307 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2097868-13-6

3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2618307
CAS No.: 2097868-13-6
M. Wt: 234.255
InChI Key: SJIPFEPXSUCXDC-UHFFFAOYSA-N
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Description

3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a structural analog in drug design.

Preparation Methods

Chemical Reactions Analysis

3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound acts by binding to γ-amino butyric acid (GABA) receptors, modulating their activity and influencing neurotransmission . This interaction can lead to various physiological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-methylpyridin-2(1H)-one include:

Properties

IUPAC Name

1-methyl-3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-13-4-2-3-10(11(13)15)12(16)14-6-9-5-8(14)7-17-9/h2-4,8-9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIPFEPXSUCXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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